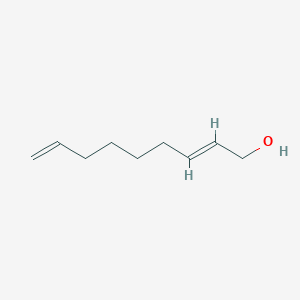
(E)-Nona-2,8-dien-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-Nona-2,8-dien-1-OL: is a primary allylic alcohol with the molecular formula C9H16O . It is characterized by the presence of two double bonds at positions 2 and 8, and a hydroxyl group at position 1. This compound is known for its role as a flavoring agent and fragrance, and it is also a plant metabolite .
Preparation Methods
Synthetic Routes and Reaction Conditions
Free Radical Halogenation: One method to prepare conjugated dienes, including (E)-Nona-2,8-dien-1-OL, involves the free radical halogenation of the allylic carbon of an alkene using N-bromosuccinimide (NBS).
Industrial Production Methods: : Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be adapted for large-scale synthesis with appropriate optimization of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (E)-Nona-2,8-dien-1-OL can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the double bonds can yield saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for converting the hydroxyl group to a chloride.
Major Products
Oxidation: Nonadienal or nonadienoic acid.
Reduction: Nonadienol.
Substitution: Nonadienyl chloride.
Scientific Research Applications
Chemistry
- (E)-Nona-2,8-dien-1-OL is used as a building block in organic synthesis due to its reactive double bonds and hydroxyl group .
Biology
Medicine
- Research is ongoing to explore its potential therapeutic applications, although specific uses in medicine are not well-documented.
Industry
Mechanism of Action
The mechanism of action of (E)-Nona-2,8-dien-1-OL involves its interaction with molecular targets through its double bonds and hydroxyl group. These interactions can lead to various biochemical transformations, such as oxidation and reduction reactions. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
(2E,6Z)-nona-2,6-dien-1-ol: Another primary allylic alcohol with similar structural features but different positions of double bonds.
Limonene: A related compound used in the synthesis of (E)-Nona-2,8-dien-1-OL.
Uniqueness: : this compound is unique due to its specific arrangement of double bonds and hydroxyl group, which imparts distinct chemical reactivity and biological roles compared to other similar compounds.
Properties
CAS No. |
100606-74-4 |
|---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
nona-2,8-dien-1-ol |
InChI |
InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h2,7-8,10H,1,3-6,9H2 |
InChI Key |
CCRUWKGRGWGPNE-UHFFFAOYSA-N |
SMILES |
C=CCCCCC=CCO |
Canonical SMILES |
C=CCCCCC=CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



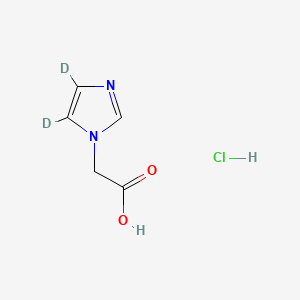
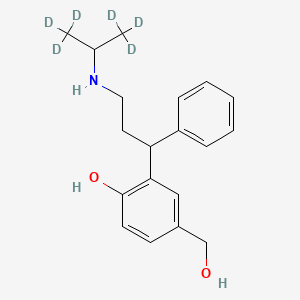
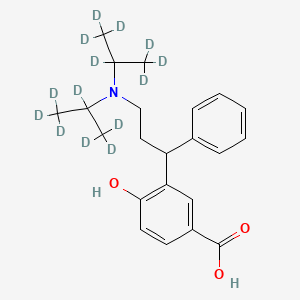
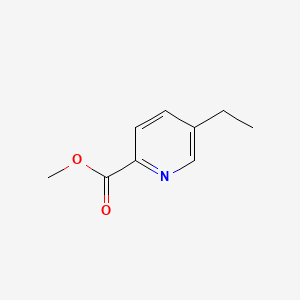
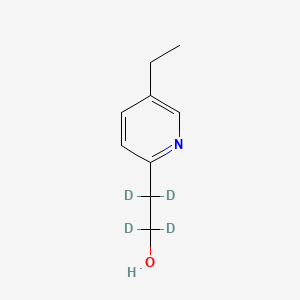
![4-[2-(5-Ethyl-2-pyridinyl)-d4-ethoxy]benzaldehyde](/img/structure/B563068.png)
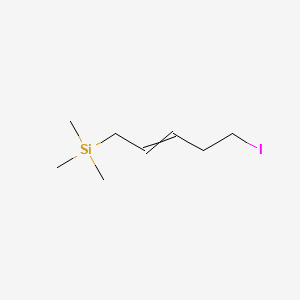
![Pglu-asn-cys[cys]-pro-arg-gly-nh2 acetate salt](/img/structure/B563071.png)
![2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]thio]-5-benzyloxy-1H-benzimidazole](/img/structure/B563073.png)
![2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]thio]-5-(tert-butyldimethylsilyloxy)-1H-benzimidazole](/img/structure/B563074.png)



